2-Chloro-3-oxo-n-phenylbutanamide

Catalog No.
S564569
CAS No.
31844-92-5
M.F
C10H10ClNO2
M. Wt
211.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-oxo-n-phenylbutanamide

CAS Number

31844-92-5

Product Name

2-Chloro-3-oxo-n-phenylbutanamide

IUPAC Name

2-chloro-3-oxo-N-phenylbutanamide

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

InChI

InChI=1S/C10H10ClNO2/c1-7(13)9(11)10(14)12-8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,14)

InChI Key

LBHYOONLWAWEAA-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)Cl

Synonyms

2-chloroacetoacetanilide

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)Cl

2-Chloro-3-oxo-N-phenylbutanamide is an organic compound with the molecular formula C₁₀H₁₀ClNO₂. It features a chloro group and a ketone functional group, making it a member of the β-oxo amide class. This compound is characterized by its structural composition, which includes a phenyl group attached to the nitrogen atom of the amide, contributing to its chemical reactivity and potential biological activity .

Potential Enzyme Inhibitor:

2-Chloro-3-oxo-N-phenylbutanamide has been investigated for its potential to inhibit certain enzymes. Studies suggest that it may act as a non-competitive inhibitor of the enzyme enoyl-ACP reductase (ENR), which plays a crucial role in fatty acid biosynthesis in various organisms, including bacteria and fungi. PubChem, National Institutes of Health: )

Primarily due to its functional groups. Notably, it can undergo halogenation, particularly chlorination and bromination, through reactions with N-halosuccinimides under specific conditions . Additionally, it can be transformed into α,α-dihaloamides via α,α-dihalogenation processes, showcasing its versatility in organic synthesis .

Example Reactions:

  • Halogenation: Reaction with N-chlorosuccinimide can yield 2-chloro-3-oxo-N-phenylbutanamide derivatives.
  • Oxidation: The compound can also be oxidized to form more complex structures through reactions involving Lewis acids .

Several methods have been developed for synthesizing 2-chloro-3-oxo-N-phenylbutanamide:

  • Oxidative Halogenation: Utilizing PhI(OAc)₂ and Lewis acids such as zinc(II) chloride in solvents like dioxane yields high purity products .
  • Dihalogenation: The compound can be synthesized through one-pot reactions involving β-oxo amides treated with N-halosuccinimides under varying conditions .
  • Conventional Organic Synthesis: Starting from acetoacetanilide and employing standard organic reactions can also yield this compound .

2-Chloro-3-oxo-N-phenylbutanamide serves as an important intermediate in organic synthesis. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo further chemical transformations makes it valuable for creating complex organic molecules .

Interaction studies involving 2-chloro-3-oxo-N-phenylbutanamide focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its potential therapeutic applications. For instance, the compound's interactions with hydrazones have been explored, indicating possible pathways for further functionalization .

Several compounds share structural similarities with 2-chloro-3-oxo-N-phenylbutanamide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
3-Oxo-N-phenylbutanamideLacks chloro substituentMore stable; less reactive than chlorinated analogs
2-Bromo-3-oxo-N-phenylbutanamideBromine instead of chlorineDifferent halogen properties; potentially different reactivity
4-Chloro-N-phenylbutanamideChlorine at para positionDifferent electronic effects on reactivity
N-Acetyl-N-(4-chlorophenyl)butanamideAcetyl group instead of ketoDifferent biological activity profile

These compounds highlight the unique nature of 2-chloro-3-oxo-N-phenylbutanamide, particularly in terms of its halogen substitution and resulting reactivity patterns.

XLogP3

2.2

Other CAS

31844-92-5
119878-78-3

General Manufacturing Information

Butanamide, 2-chloro-3-oxo-N-phenyl-: INACTIVE

Dates

Modify: 2023-08-15

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